1-(2-Methylbutyl)-1H-pyrrole-3-carbaldehyde

Description

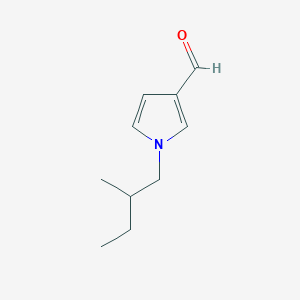

1-(2-Methylbutyl)-1H-pyrrole-3-carbaldehyde is an organic compound characterized by a pyrrole ring substituted with a 2-methylbutyl group and an aldehyde functional group at the 3-position

Properties

IUPAC Name |

1-(2-methylbutyl)pyrrole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-3-9(2)6-11-5-4-10(7-11)8-12/h4-5,7-9H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDENYVPZJXSWAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CN1C=CC(=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylbutyl)-1H-pyrrole-3-carbaldehyde typically involves the reaction of 2-methylbutylamine with a suitable pyrrole derivative. One common method includes the condensation of 2-methylbutylamine with pyrrole-3-carboxaldehyde under acidic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is refluxed for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylbutyl)-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups replace hydrogen atoms on the ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine in acetic acid.

Major Products:

Oxidation: 1-(2-Methylbutyl)-1H-pyrrole-3-carboxylic acid.

Reduction: 1-(2-Methylbutyl)-1H-pyrrole-3-methanol.

Substitution: 3-Bromo-1-(2-methylbutyl)-1H-pyrrole.

Scientific Research Applications

Organic Synthesis

Intermediate in Drug Development

1-(2-Methylbutyl)-1H-pyrrole-3-carbaldehyde is recognized as a vital intermediate in the synthesis of several pharmaceutical compounds. Notably, it plays a crucial role in the development of small-molecule anticancer drugs and medications for gastric acid-related ailments, such as Vonoprazan Fumarate. Its structure allows for modifications that can lead to enhanced biological activity, making it a valuable building block in drug discovery.

Synthesis of Heterocycles

The compound is also utilized in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry. For example, it can be employed to create tetrabromobacteriochlorins, which have applications in photomedicine and materials science. Recent studies have demonstrated efficient methods for synthesizing N-arylpyrrole-3-carbaldehydes using this compound as a precursor, showcasing its versatility in generating bioactive fused heterocyclic scaffolds .

Experimental Characterization Techniques

To fully understand the properties and potential applications of this compound, various experimental characterization techniques are employed:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the molecular structure and dynamics.

- Infrared (IR) Spectroscopy : Helps identify functional groups and molecular interactions.

- Mass Spectrometry (MS) : Provides information on molecular weight and fragmentation patterns.

- Elemental Analysis : Assesses the elemental composition of the compound.

Case Studies and Research Findings

Several studies highlight the applications and significance of this compound:

Case Study 1: Synthesis of Pyrrole Derivatives

A recent study developed a multi-component method for synthesizing pyrrole derivatives using this compound as a key intermediate. The method showcased high yields and efficiency under mild conditions, emphasizing its practical utility in pharmaceutical applications .

Case Study 2: Antibacterial Activity

Research into nitrogen heterocycles, including pyrrole derivatives, has revealed their potential as antibacterial agents. Compounds derived from pyrroles have shown effectiveness against various bacterial strains, suggesting that this compound could be further explored for its antimicrobial properties .

Summary of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for anticancer drugs and gastric medications |

| Heterocycle Synthesis | Building block for tetrabromobacteriochlorins and other bioactive compounds |

| Characterization Techniques | NMR, IR, MS, and elemental analysis for structural determination |

| Antibacterial Research | Potential use in developing antibacterial agents |

Mechanism of Action

The mechanism of action of 1-(2-Methylbutyl)-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the pyrrole ring can participate in π-π interactions with aromatic residues in biological molecules, influencing their activity.

Comparison with Similar Compounds

- 1-(2-Methylpropyl)-1H-pyrrole-3-carbaldehyde

- 1-(2-Methylbutyl)-1H-pyrrole-2-carbaldehyde

- 1-(2-Methylbutyl)-1H-pyrrole-4-carbaldehyde

Uniqueness: 1-(2-Methylbutyl)-1H-pyrrole-3-carbaldehyde is unique due to the specific positioning of the 2-methylbutyl group and the aldehyde functional group on the pyrrole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

1-(2-Methylbutyl)-1H-pyrrole-3-carbaldehyde is a compound of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHN\O

- Molecular Weight : 163.22 g/mol

- Functional Groups : Contains a pyrrole ring and an aldehyde group, which are crucial for its reactivity and biological interactions.

Biological Activities

This compound has been investigated for various biological activities, including:

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against a range of pathogens. Its mechanism likely involves the formation of covalent bonds with nucleophilic sites on proteins, altering their function and disrupting cellular processes.

- Antifungal Activity : Research has shown that derivatives of pyrrole compounds can inhibit the growth of fungi, suggesting that this compound may possess similar properties .

- Potential in Drug Development : The compound is being explored as a scaffold for developing new therapeutic agents due to its unique structural features that can interact with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Covalent Bond Formation : The aldehyde group can react with nucleophiles in proteins, leading to modifications that may inhibit enzyme activity or alter protein function .

- π-π Interactions : The pyrrole ring can engage in π-π stacking interactions with aromatic residues in proteins, potentially stabilizing or destabilizing protein structures and functions.

Synthesis

The synthesis of this compound typically involves multi-component reactions that yield high efficiency and specificity. A notable method includes the proline-catalyzed direct Mannich reaction followed by cyclization processes, allowing for the creation of diverse bioactive compounds .

Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of pyrrole derivatives found that compounds similar to this compound exhibited significant inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined, demonstrating effective antimicrobial properties at low concentrations .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 32 |

| This compound | S. aureus | 16 |

Antifungal Activity

In another study focused on antifungal activity, derivatives were tested against common fungal pathogens such as Candida albicans. Results indicated that modifications to the pyrrole structure enhanced antifungal potency, suggesting that similar modifications could be explored for this compound to improve its efficacy .

| Compound | Fungal Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | C. albicans | 15 |

| Control (Fluconazole) | C. albicans | 20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.